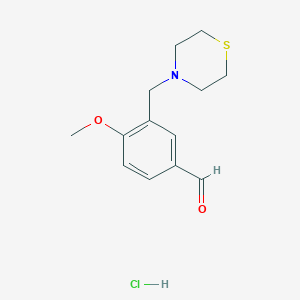

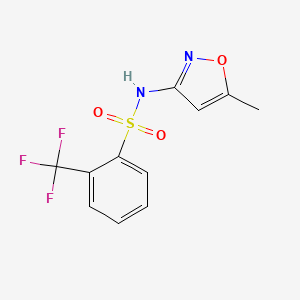

![molecular formula C14H19BClNO3 B2613986 Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1300115-16-5](/img/structure/B2613986.png)

Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-”, these details are not available in the searched resources .科学的研究の応用

Metabolic Pathways and Enzymatic Reactions

Acetamide derivatives, particularly chloroacetamide herbicides, undergo complex metabolic activation pathways in liver microsomes, leading to the formation of DNA-reactive compounds. Studies comparing human and rat liver microsomes have detailed the metabolic processes of chloroacetamide herbicides, such as acetochlor and metolachlor, to their respective metabolites, highlighting the role of cytochrome P450 isoforms in these transformations (Coleman et al., 2000).

Antibacterial Applications

Acetamide derivatives have shown significant antibacterial activity, as demonstrated by synthesized compounds from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds exhibit promising antibacterial properties against various bacterial strains, offering potential applications in combating bacterial infections (Ramalingam et al., 2019).

Anticancer Activity

Certain acetamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 5-methyl-4-phenyl thiazole, prepared from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed significant cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Enzyme Inhibition and Plant Growth

Chloroacetamide herbicides, including acetamide derivatives, inhibit fatty acid synthesis in certain algae species. This action reflects the broader potential of acetamide derivatives in affecting biochemical pathways in various organisms, with implications for both agricultural practices and understanding biochemical regulatory mechanisms (Weisshaar & Böger, 1989).

Radiochemical Studies

Acetamide derivatives have been used in radiochemical studies for their metabolism and mode of action investigations. The synthesis of radiolabeled compounds, such as chloroacetanilide herbicides, provides essential insights into the environmental fate and biological impact of these chemicals (Latli & Casida, 1995).

Safety and Hazards

作用機序

Target of action

The compound “2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a type of acetamide and boronic acid derivative. Acetamides are known to have various biological activities depending on their substitution patterns . Boronic acids and their derivatives are commonly used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with sugars, amino acids, and other biological targets .

Mode of action

Boronic acids can form reversible covalent bonds with biological targets, which can be advantageous in drug design .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Both acetamides and boronic acids are involved in a wide range of biochemical processes .

Pharmacokinetics

The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of action

Based on its structure, it could potentially interact with a variety of biological targets .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDAYVDRICSOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)

![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

![[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2613917.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)